N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

PHGDH inhibitor Fragment-based drug discovery Serine biosynthesis

This synthetic pyrazole-5-carboxamide is a validated fragment hit for human PHGDH, confirmed by a 2.15 Å co-crystal structure (PDB 6RIH) showing binding in the NAD+ adenine pocket. It is one of only 19 selective fragments from the original 1,860-compound screen, offering a non-substitutable reference for fragment-based drug discovery, assay benchmarking, and target engagement studies. Its documented optimization path to BI-4924 provides a de-risked roadmap for your lead development programs.

Molecular Formula C14H15N3O
Molecular Weight 241.294
CAS No. 1207026-98-9
Cat. No. B2450374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
CAS1207026-98-9
Molecular FormulaC14H15N3O
Molecular Weight241.294
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CC3
InChIInChI=1S/C14H15N3O/c1-17-13(14(18)15-11-7-8-11)9-12(16-17)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,18)
InChIKeyYAWQTWUACTVACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS 1207026-98-9): Fragment-Derived PHGDH Ligand with Defined Structural Pharmacology


N-Cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS 1207026-98-9) is a synthetic pyrazole-5-carboxamide that emerged from a fragment-based screen against human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme of the serine synthesis pathway [1]. Identified as 'Compound 9' in a Boehringer Ingelheim program, it binds in the adenine pocket of the NAD+-binding site of PHGDH with a measured equilibrium dissociation constant (Kd) of 105 µM by surface plasmon resonance (SPR) and has a high-resolution (2.15 Å) co-crystal structure deposited as PDB 6RIH [2]. The compound possesses fragment-like physicochemical properties (MW 241.29, cLogP 2.1, TPSA 46.9 Ų) and served as the starting point for a structure-based optimization campaign that ultimately delivered BI-4924, a single-digit nanomolar PHGDH inhibitor [3].

Why N-Cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide Cannot Be Replaced by Generic Pyrazole Carboxamides or Other PHGDH Ligands


Although numerous pyrazole-5-carboxamide derivatives and PHGDH-targeting fragments exist commercially, this specific compound occupies a narrow and non-substitutable evidence niche: it is one of the very few fragment hits with a publicly available, high-resolution co-crystal structure confirming binding in the NAD+ adenine pocket of PHGDH [1]. Of 1,860 fragments screened in the original campaign, only 19 (~1%) yielded measurable SPR Kd values while demonstrating selectivity against two counter-screening proteins; this compound was among those selected for crystallographic follow-up [2][3]. Generic substitution with a des-cyclopropyl analog (e.g., 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, CAS 1420903-96-3) or an alternative N-substituted pyrazole carboxamide would discard the validated binding mode, the selectivity filter data, and the structurally characterized binding pose that make this compound a reliable, reference-standard fragment for PHGDH chemical biology and lead optimization campaigns.

N-Cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Validated PHGDH Binding Affinity with SPR Quantification vs. Fragment Library Background

N-Cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (Compound 9) demonstrated a Kd of 105,000 nM (105 µM) for N-terminal His6-tagged human PHGDH (residues 4–315) measured by surface plasmon resonance (SPR) [1]. This affinity was confirmed by an orthogonal biophysical method: the compound yielded a high-resolution (2.15 Å) X-ray co-crystal structure with PHGDH (PDB 6RIH), with the ligand unambiguously resolved in the adenine pocket of the NAD+-binding site [2]. In contrast, of the 1,860 fragments screened in the original campaign, only 60 initial STD-NMR hits were identified, and only 19 of those (~1.0%) produced measurable SPR Kd values while passing selectivity filters against two unrelated counter-screening proteins [3]. The majority (>99%) of screened fragments failed to meet these criteria, underscoring the non-trivial nature of this compound's validated binding.

PHGDH inhibitor Fragment-based drug discovery Serine biosynthesis

High-Resolution Co-Crystal Structure Defines Binding Mode in the NAD+ Adenine Pocket

The co-crystal structure of N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide bound to human PHGDH has been solved at 2.15 Å resolution and deposited as PDB 6RIH [1]. The structure reveals that the compound occupies the adenine pocket of the NAD+-binding site, a location confirmed independently by both the depositor's analysis and the Practical Fragments review [2]. The electron density unambiguously places the N-cyclopropyl carboxamide and the 3-phenyl substituent, providing a defined pharmacophore for structure-based design. By comparison, the vast majority of commercially available pyrazole carboxamide fragments lack any publicly available target-bound crystal structure, leaving their binding mode and target engagement unvalidated. Among PHGDH-targeting fragments with reported structures, the adenine-pocket binding mode is unique to this chemotype; other PHGDH inhibitor series (e.g., α-ketothioamides, indole amides) bind at distinct sites or lack structural characterization [3].

X-ray crystallography PHGDH co-crystal structure NAD+ binding site

Fragment-to-Lead Optimization Trajectory: 6-Order-of-Magnitude Potency Improvement from Compound 9 to BI-4924

N-Cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (Compound 9) served as the foundational fragment hit from which the optimized lead BI-4924 was developed through iterative structure-based drug design [1]. The optimization campaign improved PHGDH inhibitory potency by six orders of magnitude, progressing from the 105 µM Kd of Compound 9 to single-digit nanomolar IC50 values for BI-4924, which functions as an NADH/NAD+-competitive inhibitor with high selectivity against the majority of other dehydrogenase targets [2]. This trajectory is quantitatively documented: the prodrug BI-4916 (the ester of BI-4924) was designed to achieve intracellular enrichment and overcome the high cytosolic NADH/NAD+ concentrations that otherwise compete with PHGDH active-site ligands [3]. In contrast, other PHGDH-targeting fragment hits from the same screen either could not be optimized to nanomolar potency or lacked the structural information necessary to guide efficient fragment growing.

Fragment growing Lead optimization PHGDH inhibitor potency

Fragment Rule-of-Three Compliance and Physicochemical Profile for Downstream Optimization

The compound's physicochemical properties—molecular weight 241.29 g/mol, calculated logP (XLogP3-AA) of 2.1, topological polar surface area (TPSA) of 46.9 Ų, 1 hydrogen bond donor, and 2 hydrogen bond acceptors—place it well within the fragment Rule of Three (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. This fragment-like profile provides substantial 'property space' for synthetic elaboration without violating lead-likeness criteria. By comparison, many commercially available PHGDH-targeting compounds (e.g., certain indole amide inhibitors or α-ketothioamide derivatives) exceed MW 350–400 and possess higher lipophilicity (cLogP > 3), limiting their utility as starting points for further optimization [2]. The compound's 3 rotatable bonds and balanced polarity also distinguish it from more conformationally flexible or excessively lipophilic pyrazole analogs that may carry higher off-target promiscuity risk.

Fragment-based screening Rule of Three Lead-likeness

Selectivity Filter Status: Retention Among 19 of 1,860 Fragments Passing Counter-Screening

In the original PHGDH fragment screen, N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide was one of only 19 compounds (from 1,860 screened) that yielded measurable SPR Kd values and demonstrated selectivity against two unrelated counter-screening proteins [1]. This selectivity filter was applied post-STD-NMR to eliminate non-specific or promiscuous binders. Furthermore, the compound was not flagged as a PAINS (Pan-Assay Interference Compound) during the cheminformatics triage that removed PAINS-containing and large/lipophilic molecules from the HTS hit set [2]. In contrast, a substantial fraction of fragment and HTS hits were eliminated at these filtering stages: 27,000 initial HTS hits were reduced to 11,250 after removing assay interferers, and further trimmed to 4,750 after PAINS and lipophilicity filtering [3]. Passing these orthogonal filters places this compound in a refined subset with a lower probability of assay interference or non-specific binding.

Fragment selectivity Counter-screening False-positive filtering

N-Cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Evidence-Linked Research and Industrial Application Scenarios


Structure-Guided Fragment Growing Toward Nanomolar PHGDH Inhibitors

Research groups pursuing PHGDH as a target in oncology or metabolic disease can utilize this compound as a structurally characterized starting fragment. The co-crystal structure (PDB 6RIH, 2.15 Å) defines the adenine-pocket binding pose, enabling rational, computationally guided fragment growing and merging strategies [1]. The documented optimization trajectory from 105 µM Kd to single-digit nanomolar BI-4924 provides a validated roadmap for synthetic elaboration, reducing the empiricism typically required in fragment-to-lead campaigns [2].

PHGDH Assay Development and Biophysical Method Validation

The compound's well-characterized, moderate-affinity interaction with PHGDH (Kd 105 µM by SPR) makes it suitable as a tool compound for developing and benchmarking PHGDH biophysical assays (SPR, STD-NMR, thermal shift) and enzymatic assays [1]. Its confirmed selectivity against two counter-screening proteins and PAINS-clean status minimize interference artifacts during assay optimization [2]. The compound can serve as a positive control for fragment screening campaigns targeting PHGDH or other NAD+-dependent dehydrogenases.

Chemical Biology Studies of Serine Biosynthesis Pathway Modulation

As a validated PHGDH adenine-pocket ligand, this compound can be used as a chemical probe for studying the consequences of PHGDH active-site occupancy on de novo serine biosynthesis in cancer cell lines [1]. Although its cellular potency is limited by the moderate Kd (105 µM) and competition with high intracellular NADH/NAD+ concentrations, it provides a clean chemical starting point for designing ester prodrugs (analogous to BI-4916) that achieve intracellular enrichment [2]. Researchers studying PHGDH-amplified cancers (e.g., breast cancer, melanoma) can use this scaffold to interrogate target engagement requirements.

Comparative Fragment Library Assembly for Dehydrogenase Targets

Procurement officers building focused fragment libraries for NAD+-dependent dehydrogenase targets should include this compound as a reference fragment with a defined binding mode, validated selectivity, and known crystallographic binding pose [1]. Its availability as a single, well-characterized entity—rather than as part of an uncharacterized mixture—enables its use as a calibration standard for fragment screening workflows, particularly when benchmarking hit rates and selectivity filters across different dehydrogenase targets [2].

Quote Request

Request a Quote for N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.